2-Phenylspiro[3.3]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-phenylspiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12(16)14(11-5-2-1-3-6-11)9-13(10-14)7-4-8-13/h1-3,5-6H,4,7-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAOKQHKICBDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202737-37-9 | |
| Record name | 2-phenylspiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Principle
The [2+2] cycloaddition approach involves the thermal or catalytic reaction of dichloroketene or related ketenes with suitable olefins to form the spirocyclic core. This reaction constructs the cyclobutane ring fused in a spiro manner to a cyclopropane ring, forming the spiro[3.3]heptane skeleton.
Key Reagents and Conditions
- Zinc-copper couple (Zn(Cu)) is commonly used to generate reactive intermediates such as dichloroketene in situ.
- Preparation of Zn(Cu) can be done by:
- In situ mixing of zinc and copper acetate monohydrate in diethyl ether.
- Heating zinc and copper acetate monohydrate in hot acetic acid for precise stoichiometric control.
- Pre-preparation and storage of Zn(Cu) under argon atmosphere for short periods.
Reaction Sequence
- Generation of dichloroketene from precursors using Zn(Cu).
- Cycloaddition with olefins bearing phenyl substituents to form 2,6-disubstituted spiro[3.3]heptane intermediates.
- Subsequent functional group transformations to introduce the carboxylic acid moiety.
Yields and Purification
- The overall yields for the multi-step synthesis via this method are generally low to moderate.
- Chromatographic purification is often necessary due to side reactions and byproduct formation.
- Side reactions induced by zinc halides are noted challenges.
Preparation via Double Substitution Reactions
Reaction Principle
This method involves the cyclization through double nucleophilic substitution between tetra-electrophilic compounds (e.g., pentaerythritol tetrabromide) and bis-nucleophilic reagents (e.g., diethylmalonate derivatives). This approach allows the formation of the spirocyclic framework with potentially higher yields and fewer purification steps.
Specific Synthetic Route
- Use of di-nucleophiles such as phenylacetonitrile or diethylmalonate derivatives.
- Reaction with di-electrophiles like 1,3-dibromo-2,2-dimethoxypropane.
- Cyclization leads to the formation of the cyclobutane ring fused to a cyclopropane ring, forming the spiro structure.
- Functional group manipulations yield the carboxylic acid functionality at the 2-position.
Advantages
- Higher turnovers and yields compared to [2+2] cycloadditions.
- Often no need for chromatographic purification.
- More scalable for preparative purposes.
Challenges
- Some initial attempts using phenylacetonitrile failed, requiring alternative pathways.
- Optimization of reaction conditions is critical to avoid side products.
Convergent Synthesis Using Alkylation Strategies
Recent advances have demonstrated convergent strategies employing double alkylation of 1,1-binucleophiles with bis(bromomethyl)cyclobutane derivatives to construct spiro[3.3]heptane scaffolds rapidly.
- This method has been applied successfully to fluorinated analogs but provides a useful framework for preparing 2-phenyl derivatives.
- Short reaction sequences (6–10 steps) allow multigram scale synthesis.
- Enables introduction of diverse functional groups, including carboxylic acids.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Purification | Advantages | Challenges |
|---|---|---|---|---|---|
| [2+2] Cycloaddition | Zn(Cu), dichloroketene, olefins | Low to moderate | Chromatography needed | Direct spiro ring formation | Low turnover, side reactions |
| Double Substitution | Di-electrophiles (e.g., tetrabromides), di-nucleophiles (e.g., malonates) | Moderate to high | Often no chromatography | Higher yield, scalable | Requires pathway optimization |
| Convergent Alkylation | 1,1-Bis(bromomethyl)cyclobutanes, binucleophiles | Moderate to high | Simple workup | Short sequences, multigram scale | Mainly demonstrated on analogs |
Research Findings and Notes
- The [2+2] cycloaddition method, while classical, suffers from low yields and requires careful handling of reactive intermediates like dichloroketene generated via Zn(Cu).
- Double substitution reactions represent a more efficient and scalable route to this compound, with less reliance on chromatographic purification.
- Convergent synthesis strategies open avenues for rapid assembly of complex spirocyclic scaffolds, potentially adaptable to phenyl-substituted targets.
- Functional group tolerance and the ability to introduce nitriles, sulfonamides, and carboxylic acids have been demonstrated, expanding the utility of these methods.
- The choice of synthetic route depends on the desired scale, purity requirements, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Phenylspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development Scaffolds
The rigid structure of 2-phenylspiro[3.3]heptane-2-carboxylic acid makes it an attractive scaffold for the design of new pharmaceutical agents. The spirocyclic framework allows for the strategic placement of functional groups, which can enhance receptor binding and selectivity. This property is particularly beneficial in the development of compounds targeting specific biological pathways or receptors.
For instance, spiro[3.3]heptane derivatives have been explored as potential inhibitors in various biological processes due to their unique three-dimensional conformations that can mimic natural ligands at receptor sites. The chirality of these compounds also opens avenues for enantioselective pharmacological activity, which is crucial for optimizing therapeutic efficacy and minimizing side effects .
1.2 Case Studies in Biological Activity
Research has indicated that certain derivatives of spiro[3.3]heptanes exhibit promising biological activities. For example, studies have investigated the use of 6-aminomethylspiro[3.3]heptane-2-carboxylic acid in evaluating fibrinolytic inhibition, although initial findings suggested limited activity compared to established standards like ε-aminocaproic acid .
Moreover, the synthesis of diazaspiro[3.3]heptanes has been reported as a structural surrogate for piperazine, exploring new chemical spaces for potential medicinal applications .
Synthetic Applications
2.1 Synthetic Methodologies
The synthesis of this compound typically involves complex multi-step reactions including cycloadditions and substitution reactions. One notable method is the [2+2] cycloaddition between dichloroketene and olefins, which yields spiro compounds with moderate yields but provides a pathway for introducing various functional groups .
| Synthetic Method | Description | Yield |
|---|---|---|
| [2+2] Cycloaddition | Reaction between dichloroketene and olefins | Low to moderate |
| Double Substitution | Involves di-nucleophiles and di-electrophiles | Variable |
These synthetic routes are essential not only for producing the target compound but also for generating libraries of derivatives that can be screened for biological activity.
2.2 Importance in Organic Synthesis
The ability to modify the spirocyclic structure through various synthetic routes enhances its utility in organic synthesis. The introduction of different functional groups can lead to compounds with diverse chemical properties and biological activities, making this compound a valuable building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Phenylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The phenyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-phenylspiro[3.3]heptane-2-carboxylic acid with key analogs and related bicyclic carboxylic acids:
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Spiro[3.3]heptane-2-carboxylic Acid
The parent compound lacks the phenyl group, reducing steric bulk and lipophilicity. It serves as a foundational scaffold for synthesizing spirocyclic derivatives . Compared to 2-phenylspiro, its simpler structure may limit target specificity but offers greater synthetic flexibility.
6-Aminospiro[3.3]heptane-2-carboxylic Acid
The amino group introduces zwitterionic character, enhancing water solubility. This property contrasts with the lipophilic phenyl group in 2-phenylspiro, suggesting divergent applications—e.g., in central nervous system drugs (2-phenylspiro) vs. hydrophilic prodrugs (6-amino analog) .
BCH (Bicyclo[2.2.1]heptane Analog)
BCH’s bicyclo[2.2.1] system differs from the spiro[3.3] core, resulting in distinct conformational constraints. BCH competitively inhibits LAT-1, a transporter critical in phenylketonuria (PKU) therapy, while 2-phenylspiro’s spiro system and phenyl group may favor interactions with hydrophobic enzyme pockets .
PKZ18-22 (Bicyclo[2.2.1]heptane-Thiazole Derivative)
PKZ18-22’s anti-biofilm activity stems from T-box gene inhibition, leveraging the bicyclo[2.2.1] framework for target engagement . The spiro[3.3] system in 2-phenylspiro could offer alternative steric effects for novel anti-infective mechanisms.
Amoxicillin (Bicyclo[3.2.0]heptane-β-lactam)
Amoxicillin’s β-lactam ring is essential for penicillin-binding protein inhibition, a mechanism absent in 2-phenylspiro. However, the spiro[3.3] core’s rigidity could inspire β-lactamase-resistant antibiotic designs .
Biological Activity
Overview
2-Phenylspiro[3.3]heptane-2-carboxylic acid is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.27 g/mol. This compound has garnered attention due to its unique spirocyclic structure, which may contribute to its biological activity by allowing interactions with various molecular targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The spirocyclic structure enables the compound to fit into unique binding sites, potentially modulating the activity of these targets. The presence of a phenyl group allows for π-π interactions, while the carboxylic acid group can form hydrogen bonds, enhancing its binding affinity and specificity.
Case Studies
- Inhibition Studies : A study evaluated the inhibition potential of various spirocyclic compounds, including derivatives of this compound, against specific enzymes involved in metabolic pathways. The findings indicated moderate inhibition compared to standard inhibitors like ε-aminocaproic acid (EACA), suggesting that structural modifications could enhance activity .
- Synthetic Applications : Research has focused on synthesizing derivatives of this compound to explore their biological properties. For instance, modifications aimed at enhancing hydrophilicity have shown promise in increasing bioavailability and efficacy in biological assays .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Spirocyclic | Potential enzyme inhibitor |
| 2-Phenylspiro[3.3]heptane-2-alcohol | Spirocyclic alcohol | Moderate antimicrobial activity |
| 2-Phenylspiro[3.3]heptane-2-ketone | Spirocyclic ketone | Limited studies on biological effects |
This table illustrates the unique position of this compound among similar compounds, highlighting its potential as a lead compound for further research.
Q & A
Q. Table 1: Representative Synthesis Yields
| Intermediate | Reaction Step | Yield | Reference |
|---|---|---|---|
| Spiro[3.3]heptane-2-carboxylic acid methyl ester | Esterification | 87% | |
| 6-(Boc-amino) derivative | Amine protection | 78% |
Basic: What analytical methods confirm the spirocyclic structure?
Structural validation requires:
- NMR spectroscopy : Distinct splitting patterns for spiro carbons (e.g., δ 45–55 ppm for bridgehead carbons in NMR) .
- X-ray crystallography : To resolve spatial arrangement, especially for chiral centers .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 217 for the parent compound) .
Basic: What safety precautions are critical during handling?
- Hazard mitigation : Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 warnings) .
- Ventilation : Prevent inhalation of vapors during reactions with TFA or LiAlH4 .
- Storage : Keep at room temperature in airtight containers to prevent hydrolysis of esters .
Advanced: How can conflicting NMR data for derivatives be resolved?
Conflicting data may arise from dynamic stereochemistry or solvent effects. Strategies include:
- Variable-temperature NMR : To detect conformational flexibility (e.g., spiro ring puckering) .
- COSY/NOESY : Map through-space correlations to distinguish diastereomers .
- Computational modeling : Compare experimental shifts with DFT-calculated / NMR spectra .
Advanced: What strategies optimize synthesis yields for Boc-protected derivatives?
Key factors for high yields (78–87% in ):
- Catalyst selection : Pd(dba)/XPhos for Buchwald-Hartwig amination .
- Purification : Flash chromatography (EA/PE gradients) to isolate polar intermediates .
- Reaction time : Overnight reflux for complete coupling, monitored by TLC .
Advanced: How is this scaffold applied in medicinal chemistry?
The spirocyclic core serves as a rigid bioisostere for:
- Neurotensin receptor agonists : Derivatives like 2,6-diaza-spiro[3.3]heptanes show binding affinity via conformational restriction .
- Metabolic probes : -labeled analogs (e.g., 6,6-difluoro derivatives) for PET imaging .
- Enzyme inhibitors : Carboxylic acid group enables salt bridge interactions with target proteins .
Q. Table 2: Biological Applications
| Derivative | Target/Application | Key Modification | Reference |
|---|---|---|---|
| 6-(2-Methoxyphenyl)-diaza-spiro | Neurotensin receptor agonist | Aromatic substitution | |
| 6-Hydroxy-spiro | Metabolic tracer | Hydroxyl group for labeling |
Advanced: How to design SAR studies for spirocyclic analogs?
Structure-activity relationship (SAR) studies focus on:
- Substituent position : Vary phenyl group placement (C2 vs. C6) to assess steric effects .
- Ring size : Compare [3.3] vs. [3.5] spiro systems for conformational rigidity .
- Electron-withdrawing groups : Introduce fluorine or carbonyls to modulate acidity (pKa ~3.5 for carboxylic acid) .
Advanced: What challenges arise in scaling up the synthesis?
- Purification bottlenecks : Column chromatography is impractical; switch to crystallization (e.g., using ethyl acetate/hexane) .
- Byproduct formation : Optimize stoichiometry (e.g., CsCO as base) to suppress diarylation in coupling steps .
- Safety : Replace LiAlH4 with NaBH4 for safer reductions .
Advanced: How to address solubility issues in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
